2,2'-(Pyridazine-3,6-diylbis(oxy))diphenol
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Overview
Description
2,2’-(Pyridazine-3,6-diylbis(oxy))diphenol is a compound that features a pyridazine ring substituted with two phenolic groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Pyridazine-3,6-diylbis(oxy))diphenol typically involves the reaction of pyridazine derivatives with phenolic compounds. One common method is the condensation reaction between 3,6-dihydroxypyridazine and phenol under acidic or basic conditions. The reaction can be catalyzed by Lewis acids or bases to enhance the yield and selectivity of the product .
Industrial Production Methods
Industrial production of 2,2’-(Pyridazine-3,6-diylbis(oxy))diphenol may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2,2’-(Pyridazine-3,6-diylbis(oxy))diphenol undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The pyridazine ring can be reduced to dihydropyridazine using reducing agents such as sodium borohydride.
Substitution: The phenolic groups can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, mild conditions.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine), acidic conditions.
Major Products
Oxidation: Quinones.
Reduction: Dihydropyridazine derivatives.
Substitution: Nitrated or halogenated phenolic derivatives.
Scientific Research Applications
2,2’-(Pyridazine-3,6-diylbis(oxy))diphenol has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry for the synthesis of metal complexes.
Biology: Investigated for its potential antioxidant properties due to the presence of phenolic groups.
Medicine: Explored for its potential use in drug development, particularly as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of advanced materials, such as polymers and resins, due to its unique chemical structure
Mechanism of Action
The mechanism of action of 2,2’-(Pyridazine-3,6-diylbis(oxy))diphenol involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The phenolic groups can donate hydrogen atoms to neutralize free radicals, thereby exhibiting antioxidant properties.
Metal Chelation: The pyridazine ring can coordinate with metal ions, forming stable complexes that can be used in catalysis or as therapeutic agents
Comparison with Similar Compounds
Similar Compounds
Pyridazine: A heterocyclic compound with two adjacent nitrogen atoms in a six-membered ring.
Pyridazinone: A derivative of pyridazine with a keto group at the 3-position.
Phenol: A simple aromatic compound with a hydroxyl group attached to a benzene ring.
Uniqueness
2,2’-(Pyridazine-3,6-diylbis(oxy))diphenol is unique due to the combination of a pyridazine ring and phenolic groups, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
Molecular Formula |
C16H12N2O4 |
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Molecular Weight |
296.28 g/mol |
IUPAC Name |
2-[6-(2-hydroxyphenoxy)pyridazin-3-yl]oxyphenol |
InChI |
InChI=1S/C16H12N2O4/c19-11-5-1-3-7-13(11)21-15-9-10-16(18-17-15)22-14-8-4-2-6-12(14)20/h1-10,19-20H |
InChI Key |
CAQLSFXNLQJCHT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)O)OC2=NN=C(C=C2)OC3=CC=CC=C3O |
Origin of Product |
United States |
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